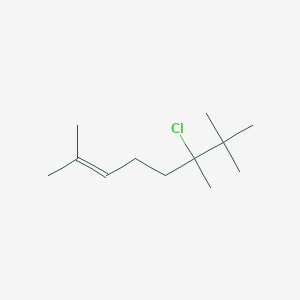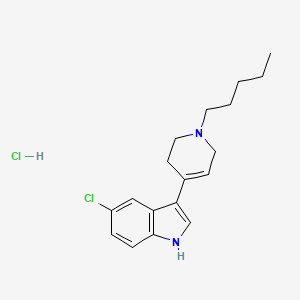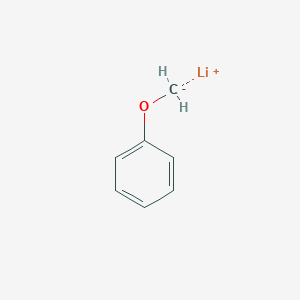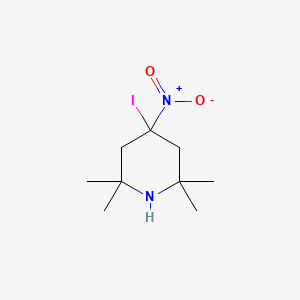phosphanium bromide CAS No. 85009-71-8](/img/structure/B14427410.png)
[2-(Benzylamino)ethyl](triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylamino)ethylphosphanium bromide is a chemical compound known for its unique structure and properties It consists of a benzylamino group attached to an ethyl chain, which is further connected to a triphenylphosphanium moiety, with bromide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)ethylphosphanium bromide typically involves a multi-step process. One common method includes the reaction of triphenylphosphine with 2-(benzylamino)ethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for 2-(Benzylamino)ethylphosphanium bromide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade solvents and reagents, and employing efficient purification techniques such as distillation, crystallization, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylamino)ethylphosphanium bromide can undergo various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of corresponding substituted products, such as hydroxides or alkoxides.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Benzylamino)ethylphosphanium bromide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex formation and catalysis.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, 2-(Benzylamino)ethylphosphanium bromide is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmacologically active compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of 2-(Benzylamino)ethylphosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the triphenylphosphanium moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: Similar in structure but lacks the triphenylphosphanium moiety.
Triphenylphosphine: Contains the triphenylphosphanium group but lacks the benzylaminoethyl chain.
2-(Aminoethyl)phosphanium bromide: Similar structure but with an aminoethyl group instead of benzylaminoethyl.
Uniqueness
The uniqueness of 2-(Benzylamino)ethylphosphanium bromide lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
85009-71-8 |
|---|---|
Formule moléculaire |
C27H27BrNP |
Poids moléculaire |
476.4 g/mol |
Nom IUPAC |
2-(benzylamino)ethyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H27NP.BrH/c1-5-13-24(14-6-1)23-28-21-22-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27;/h1-20,28H,21-23H2;1H/q+1;/p-1 |
Clé InChI |
KAZQPDCVGASDEJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CNCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
![Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B14427368.png)


![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)



![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)
